3,4,5-Trifluorobenzaldehyde (CAS: 132123-54-7) is a fluorinated aromatic aldehyde used as a high-value intermediate in the synthesis of performance materials and complex organic molecules. [REFS-1, REFS-2] Its utility stems from the specific 3,4,5-trifluorination pattern on the phenyl ring, which imparts a distinct combination of electronic and steric properties. These attributes are leveraged in applications such as liquid crystals, pharmaceuticals, and agrochemicals, where precise molecular tuning is critical for final product performance. [2]
Substituting 3,4,5-Trifluorobenzaldehyde with isomers (e.g., 2,4,6-trifluoro), less-fluorinated analogs (e.g., 3,4-difluorobenzaldehyde), or the parent benzaldehyde is often unviable. The number and, critically, the symmetrical 3,4,5-positioning of the fluorine atoms create a unique electronic profile and dipole moment that cannot be replicated by other substitution patterns. [1] This specific arrangement dictates reactivity in key synthetic steps, such as aldol or Wittig reactions, and is a deliberate design choice for achieving specific bulk material properties, like the negative dielectric anisotropy required in advanced liquid crystal displays. [2] Consequently, substitution can lead to lower reaction yields, altered product specifications, or complete failure to achieve the target application's performance metrics.
The reactivity of benzaldehydes in many critical carbon-carbon bond-forming reactions, such as base-catalyzed aldol condensations, is governed by the electrophilicity of the carbonyl carbon. This can be quantified by the sum of the Hammett constants (Σσ) of the ring substituents. [1] A higher positive Σσ value indicates stronger electron-withdrawing character and thus a more reactive aldehyde. The 3,4,5-trifluoro substitution pattern provides a significantly stronger electronic pull (Σσ = 0.74) compared to di- or mono-fluorinated analogs. [2]
| Evidence Dimension | Electronic Activation (Sum of Hammett Constants, Σσ) |
| Target Compound Data | 0.74 |
| Comparator Or Baseline | 3,4-Difluorobenzaldehyde: 0.40; 4-Fluorobenzaldehyde: 0.06; Benzaldehyde: 0.00 |
| Quantified Difference | 85% greater electronic activation vs. 3,4-difluorobenzaldehyde; >12x greater vs. 4-fluorobenzaldehyde |
| Conditions | Calculated from established Hammett constants for fluorine: σ_para = +0.06 and σ_meta = +0.34. [<a href="https://pubs.acs.org/doi/10.1021/cr00002a004" target="_blank">2</a>] |
For process development and manufacturing, selecting this precursor can lead to faster reaction times and potentially higher yields, improving overall process efficiency and economy.
The design of liquid crystals for modern Vertically Aligned Nematic (VAN) displays requires materials with a negative dielectric anisotropy (Δε < 0). This property is achieved by incorporating functional groups that generate a strong dipole moment perpendicular to the molecule's long axis. [1] The 3,4,5-trifluorophenyl moiety, derived from 3,4,5-trifluorobenzaldehyde, is a critical structural unit used to induce this required lateral dipole. In contrast, liquid crystals derived from non-laterally fluorinated precursors like 4-fluorobenzaldehyde or non-fluorinated benzaldehyde typically exhibit a positive Δε, making them unsuitable for VAN applications. [2]
| Evidence Dimension | Dielectric Anisotropy (Δε) of Resulting Liquid Crystal Materials |
| Target Compound Data | Negative values (e.g., -2.5 to -7) |
| Comparator Or Baseline | Materials from non-laterally fluorinated analogs typically exhibit positive values (e.g., Δε > 0) |
| Quantified Difference | Qualitative reversal of sign (negative vs. positive), a critical performance threshold. |
| Conditions | Property of final liquid crystal mixtures formulated for display applications, measured at standard frequencies (e.g., 1 kHz) and temperatures. |
For developing materials for high-performance LCD TVs and monitors, using this precursor is a non-negotiable design choice to meet the fundamental physical property requirements of the target device.
In medicinal chemistry, the specific substitution pattern on a phenyl ring is critical for optimizing interactions within a protein's binding pocket. A structure-activity relationship study of ALK2 kinase inhibitors directly compared the potency of a 3,4,5-substituted analog against a 3,4-substituted analog. [1] The 3,4,5-patterned compound was found to be ten times more potent, demonstrating that the additional substituent at the 5-position provides a crucial interaction that significantly enhances biological activity. While the study used methoxy groups, the principle of positional differentiation is directly applicable, suggesting the 3,4,5-trifluoro pattern offers unique binding advantages over a 3,4-difluoro analog.
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | 1.1 nM (for 3,4,5-trimethoxyphenyl analog) |
| Comparator Or Baseline | 11.0 nM (for 3,4-dimethoxyphenyl analog) |
| Quantified Difference | 10-fold increase in potency |
| Conditions | In vitro biochemical enzyme inhibition assay for ALK2 kinase. |
For drug discovery programs, selecting the 3,4,5-substituted precursor provides a distinct and quantitatively superior scaffold for achieving higher target potency compared to simpler analogs.
Where the primary procurement driver is the formulation of nematic liquid crystal mixtures for Vertically Aligned Nematic (VAN) LCDs. The 3,4,5-trifluorobenzaldehyde precursor is essential for building mesogens that exhibit the required negative dielectric anisotropy, a property not achievable with non-laterally fluorinated analogs. [1]
In process chemistry workflows where high reactivity is desired for base-catalyzed condensation reactions (e.g., Claisen-Schmidt, Wittig). The high electronic activation of the aldehyde (quantified by Hammett constants) makes it a preferred reactant for improving yields or reducing reaction times compared to less-fluorinated alternatives. [2]
In medicinal chemistry programs where structure-activity relationship (SAR) data suggests that substitution at the 3, 4, and 5 positions of a phenyl ring is critical for maximizing target binding and potency. The 3,4,5-trifluorophenyl moiety offers a unique electronic and steric profile to probe these sensitive interactions, with evidence from analogous systems showing a potential for significant potency gains over 3,4-disubstituted scaffolds. [3]
Acute Toxic;Irritant